

Advanced Characterization Guide: Mass Spectrometry Profiling of 4-Isopropyl-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-isopropyl-1-methyl-1H-pyrazole

Cat. No.: B13920687

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Executive Summary

Product: **4-Isopropyl-1-methyl-1H-pyrazole** (CAS: 1781950-08-0 / Analogous) Context: Analytical differentiation of pyrazole regioisomers in drug discovery. Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

In the development of kinase inhibitors and agrochemicals, the pyrazole scaffold is ubiquitous. However, the regiochemistry of alkyl-substituted pyrazoles—specifically the differentiation between 1,3-, 1,4-, and 1,5-isomers—presents a persistent analytical challenge. This guide provides a definitive mass spectrometry (MS) fragmentation analysis of **4-isopropyl-1-methyl-1H-pyrazole**, contrasting its spectral signature against its common synthetic byproducts and isomers.

Unlike standard datasheets, this guide focuses on the mechanistic origins of ion formation, providing you with the logic to validate your specific compound.

Part 1: Mechanistic Fragmentation Analysis

The Fingerprint of 4-Isopropyl-1-methyl-1H-pyrazole

The mass spectrum of **4-isopropyl-1-methyl-1H-pyrazole** (MW 124.18) under Electron Ionization (EI, 70 eV) is governed by the stability of the aromatic pyrazole core and the lability of the isopropyl substituent at the C4 position.

1. Molecular Ion Stability (

124)

The parent ion $[M]^+\bullet$ (

124) is prominent. The aromatic nature of the pyrazole ring stabilizes the radical cation, preventing immediate catastrophic fragmentation. This distinguishes it from aliphatic amines or non-aromatic heterocycles where the molecular ion is often vanishingly small.

2. Primary Fragmentation: The Isopropyl Cleavage

The dominant fragmentation pathway is driven by the isopropyl group at the C4 position.

- **-Cleavage (Loss of Methyl):** The loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the isopropyl group generates the 109 ion. This $[M-15]^+$ cation is stabilized by resonance with the pyrazole ring (benzylic-type stabilization).
- **McLafferty-like Rearrangement / Alkene Loss:** A competing pathway involves the loss of propene (C_3H_6 , 42 Da) via hydrogen transfer, generating the 1-methylpyrazole radical cation at 82. This is a diagnostic transition for alkyl-substituted aromatics.

3. Secondary Fragmentation: Ring Destruction

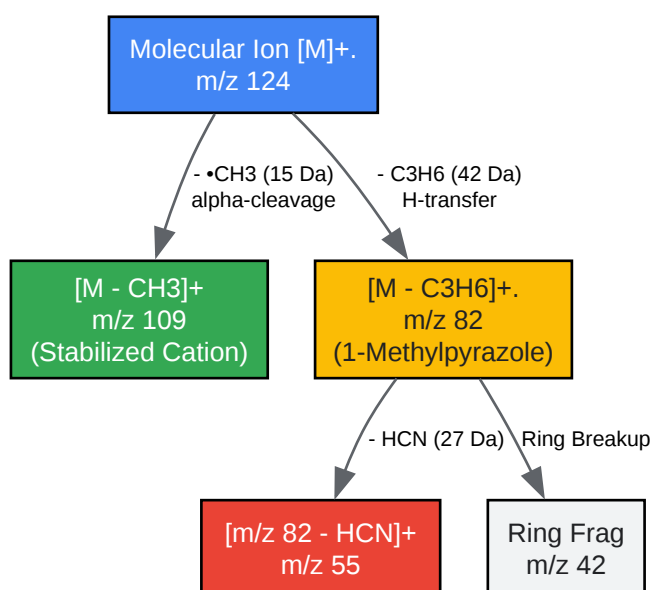
Once the alkyl chain is stripped, the pyrazole core degrades.

- **Loss of HCN:** The ion at 82 typically loses hydrogen cyanide (HCN, 27 Da), resulting in a fragment at 55.

- N-Methyl Cleavage: While less favorable than isopropyl fragmentation, the loss of the N-methyl group or ring cleavage involving the nitrogen atoms can produce minor ions at 42 (likely $[C_2H_4N]^+$ or $[CH_3CNH]^+$).

Visualization: Fragmentation Pathway

The following diagram maps the causal relationships between the parent molecule and its key daughter ions.



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Caption: Proposed EI fragmentation pathway for **4-isopropyl-1-methyl-1H-pyrazole** showing primary alkyl cleavage and secondary ring degradation.

Part 2: Comparative Analysis (Isomer Differentiation)

The critical value of this guide lies in distinguishing the target (1,4-isomer) from its structural isomers. These isomers often co-elute in generic LC/GC methods but have distinct MS fingerprints.

Table 1: Comparative MS Profiling

Feature	Target: 4-Isopropyl-1-methyl	Alternative A: 5-Isopropyl-1-methyl	Alternative B: 1-Isopropyl-4-methyl
Structure	1,4-Substitution (Para-like)	1,5-Substitution (Ortho-like)	N-Isopropyl (Labile N-C bond)
Molecular Ion (124)	Strong. High symmetry and lack of steric strain.	Moderate/Weak. Steric clash between N-Me and C5-Isopropyl destabilizes $[M]^+$.	Weak. N-alkyl bond is weaker than C-alkyl.
Base Peak Prediction	109 (Loss of $\bullet\text{CH}_3$) or 124.	123 ($[M-H]^+$) or 82. The "Ortho Effect" often promotes H-loss or substituent loss.	82 ($[M-42]^+$) or 43 (C_3H_7^+). N-Isopropyl group cleaves easily.
Diagnostic Marker	Clean transition .	Enhanced $[M-H]^+$ (123) due to proximity of N-Me and Isopropyl.	Dominant loss of entire isopropyl group () relative to methyl loss.

Mechanism of Differentiation

- The "Ortho Effect" (1,5-Isomer):** In 5-isopropyl-1-methylpyrazole, the N-methyl and C5-isopropyl groups are adjacent. This steric crowding often facilitates a specific hydrogen transfer or the loss of a hydrogen atom to relieve strain, making the $[M-1]^+$ peak significantly higher than in the 1,4-isomer.
- N-Alkyl Lability (N-Isopropyl Isomer):** If the isopropyl group is attached to the Nitrogen (1-isopropyl-4-methylpyrazole), the C-N bond is significantly weaker than the C-C bond in the target. You will observe a massive peak at 43 (isopropyl cation) or 82 (loss of propene), often dwarfing the molecular ion.

Part 3: Experimental Protocol

To reliably capture these data, a standardized GC-MS protocol is recommended. This method ensures sufficient ionization energy to observe the diagnostic fragments without obliterating the molecular ion.

Protocol: High-Fidelity GC-MS Characterization

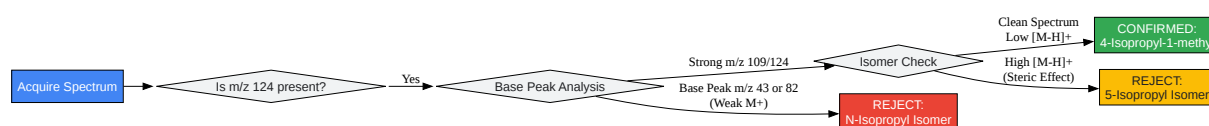
Step 1: Sample Preparation

- Solvent: Methanol or Ethyl Acetate (HPLC Grade).
- Concentration: 10 µg/mL (10 ppm). Note: Avoid high concentrations to prevent ion source saturation which can distort isotope ratios.

Step 2: Instrument Parameters (Agilent 5977 / Thermo ISQ or equivalent)

- Inlet: Split mode (20:1), 250°C.
- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Ion Source: Electron Ionization (EI), 70 eV, 230°C.
- Scan Range:
35 – 300.

Step 3: Data Validation Workflow Use the following logic gate to confirm identity:



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Caption: Decision tree for validating **4-isopropyl-1-methyl-1H-pyrazole** against common isomers.

References

- NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole, 1-methyl- Mass Spectrum. National Institute of Standards and Technology. [Link](#)
- BenchChem. (2025).[1][2] 4-Isopropyl-1H-pyrazole Structure and Applications. [Link](#)
- Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link](#)
- University of Saarland. (2023). Interpretation of Mass Spectra: Fragmentation of Nitrogen Heterocycles. [Link](#)
- Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. [Link](#)

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